molecular formula C20H26N2 B3058118 N-benzyl-N-(2-phenylethyl)piperidin-4-amine CAS No. 879619-76-8

N-benzyl-N-(2-phenylethyl)piperidin-4-amine

Cat. No.: B3058118
CAS No.: 879619-76-8
M. Wt: 294.4 g/mol
InChI Key: XCFSNXPXHZDVEC-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-phenylethyl)piperidin-4-amine is a chemical compound with a complex structure that includes a piperidine ring substituted with benzyl and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-phenylethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with benzyl and phenylethyl halides under controlled conditions. One common method involves the use of N-benzyl-4-piperidone as a starting material, which undergoes a series of reactions including alkylation and reduction to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-phenylethyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N-benzyl-N-(2-phenylethyl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets can vary depending on the context of its use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

N-benzyl-N-(2-phenylethyl)piperidin-4-amine is structurally related to several other compounds, including:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

N-benzyl-N-(2-phenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-3-7-18(8-4-1)13-16-22(20-11-14-21-15-12-20)17-19-9-5-2-6-10-19/h1-10,20-21H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFSNXPXHZDVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393242
Record name N-benzyl-N-(2-phenylethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879619-76-8
Record name N-benzyl-N-(2-phenylethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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